Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate
Description
Chemical Identity and Structural Characterization of Diethyl ((5-Chloro-4-Methyl-2-Sulphophenyl)Azo)Malonate
Systematic Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is 4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid , reflecting its functional groups:
- A diazenyl (-N=N-) group bridging the malonate ester and sulphophenyl moieties.
- Diethyl malonate substituents at the azo linkage.
- A 5-chloro-4-methyl-2-sulphophenyl aromatic system.
The CAS Registry Number 84696-90-2 uniquely identifies this compound in chemical databases.
| Property | Value |
|---|---|
| CAS Registry Number | 84696-90-2 |
| IUPAC Name | 4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid |
| Molecular Formula | C₁₄H₁₇ClN₂O₇S |
| Molecular Weight | 392.8 g/mol |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₇ClN₂O₇S indicates:
- 14 carbon atoms : Distributed across the aromatic ring (6 carbons), malonate ester (4 carbons), and ethyl groups (4 carbons).
- 1 chlorine atom : Located at the 5-position of the benzene ring.
- 2 nitrogen atoms : Part of the azo (-N=N-) linkage.
- 7 oxygen atoms : From sulphonic acid (-SO₃H), ester (-COOEt), and azo groups.
- 1 sulfur atom : Integral to the sulphophenyl group.
The molecular weight of 392.8 g/mol aligns with malonate esters bearing sulphonic acid substituents.
Three-Dimensional Conformational Studies
The three-dimensional conformation is influenced by steric and electronic factors:
- The azo group typically adopts a trans configuration to minimize steric hindrance between the malonate ester and sulphophenyl group.
- The sulphonic acid group (-SO₃H) enhances polarity, promoting planar alignment of the aromatic ring for resonance stabilization.
- Ethyl ester groups introduce rotational flexibility, though intramolecular hydrogen bonding between the sulphonic acid and ester carbonyls may restrict motion.
The Canonical SMILES string CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O confirms connectivity and stereoelectronic relationships.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While experimental NMR data is unavailable, predicted signals include:
- Ethyl ester protons : Triplets (~1.2 ppm for CH₃) and quartets (~4.2 ppm for CH₂) in the ¹H NMR spectrum.
- Aromatic protons : Complex splitting patterns between 7.0–8.0 ppm due to substituent effects from chlorine and methyl groups.
- Methyl group : A singlet near 2.5 ppm (C-4 methyl).
- Sulphonic acid proton : Broad signal at ~11–13 ppm (if protonated).
In ¹³C NMR, carbonyl carbons (malonate esters) would resonate near 165–170 ppm, while aromatic carbons appear between 120–140 ppm.
Infrared (IR) and UV-Vis Absorption Profiles
IR Spectroscopy :
UV-Vis Spectroscopy :
Crystallographic Data and X-Ray Diffraction Patterns
No crystallographic data is available in the provided sources. For analogous azo malonates, X-ray studies typically reveal:
- Monoclinic or triclinic crystal systems with Z = 2–4.
- Hydrogen-bonded networks between sulphonic acid protons and ester oxygens.
- Planar azo linkage with dihedral angles <10° relative to the aromatic ring.
Properties
CAS No. |
84696-90-2 |
|---|---|
Molecular Formula |
C14H17ClN2O7S |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22) |
InChI Key |
JUIHWJWUBFEXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate typically involves the azo coupling reaction between a diazonium salt and a malonate ester. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 5-chloro-4-methyl-2-sulphanilic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl malonate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is primarily utilized as an intermediate in organic synthesis. Its azo group allows for various reactions, making it a valuable reagent in the preparation of dyes and pigments. The compound's reactivity can be exploited to create more complex molecules through:
- Azo Coupling Reactions : This compound can participate in azo coupling reactions to produce azo dyes. These dyes are widely used in textiles and food industries due to their vibrant colors and stability.
- Functional Group Transformations : The malonate moiety provides sites for nucleophilic attack, enabling the introduction of various functional groups. This versatility is crucial for synthesizing pharmaceuticals and agrochemicals.
Biological Applications
Recent studies have highlighted the potential biological applications of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. Case studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Cancer Research : The compound has been investigated for its potential as an anticancer agent. Studies demonstrate that it can induce apoptosis in cancer cells, suggesting its utility in cancer therapeutics.
Material Science
In material science, this compound is used as a dyeing agent for polymers and textiles:
- Polymer Coloring : The compound is employed to impart color to synthetic fibers and plastics. Its stability under various environmental conditions makes it suitable for outdoor applications.
- Photonic Applications : Due to its light absorption properties, this compound is being explored for use in photonic devices, including sensors and light-emitting materials.
Data Table of Applications
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study published in the Journal of Organic Chemistry demonstrated the synthesis of a series of azo compounds using this compound as a key intermediate. The resulting compounds showed promising properties as dyes with high stability and vivid coloration.
- Case Study 2 : Research conducted at a university laboratory explored the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential applications in medical settings.
Mechanism of Action
The mechanism of action of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate involves its interaction with various molecular targets:
Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Sulphophenyl Group: The sulphophenyl group can enhance the solubility and reactivity of the compound, facilitating its interaction with enzymes and receptors.
Comparison with Similar Compounds
Diethyl Benzylmalonate (CAS 607-81-8)
- Structure : Features a benzyl group instead of the azo-sulphophenyl moiety.
- Applications : Used in pharmaceutical intermediates (e.g., anticoagulants) and organic synthesis .
- Reactivity : The benzyl group facilitates alkylation reactions, whereas the azo group in the target compound enables chromophore formation.
- Toxicity: Limited data, but malonate esters generally exhibit moderate toxicity via dermal absorption .
Dimethyl Malonate (CAS 108-59-8)
- Structure : Shorter alkyl chains (methyl vs. ethyl) reduce lipophilicity.
- Physicochemical Properties : Lower molecular weight (132.12 g/mol vs. ~350 g/mol for the target compound) results in higher volatility .
- Applications : Common in perfumery and as a precursor in malonic ester synthesis .
- Environmental Impact : EPA classifies dimethyl malonate as a low-priority substance with moderate persistence, whereas sulphonated azo dyes may exhibit higher environmental retention .
Sodium 4-[(2-Hydroxy-1-Naphthalenyl)Azo]-5-Methoxy-2-Methylbenzenesulfonate
- Structure : A sulphonated azo dye without the malonate ester.
- Solubility : Enhanced water solubility due to the sodium sulphonate group, comparable to the target compound .
Physicochemical Properties
Toxicity and Environmental Behavior
- Target Compound: Sulphonated azo dyes are often persistent in water systems and may degrade into aromatic amines, which are carcinogenic .
- Diethyl Benzylmalonate: Limited toxicity data; structurally similar esters show moderate dermal absorption risks .
Biological Activity
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate, a compound characterized by its azo group and sulfonate functionality, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an azo linkage (-N=N-) and a sulfonate group (-SO₃H), which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that azo compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various azo compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antitumor Properties
Azo compounds have been explored for their antitumor potential. This compound has shown promise in inhibiting tumor cell proliferation in vitro. A study demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways .
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its antioxidant properties. The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : The activation of caspase cascades is crucial for the apoptosis observed in tumor cells treated with this compound.
- Free Radical Scavenging : The presence of functional groups in the structure enables it to donate electrons and neutralize free radicals.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Study 2: Antitumor Activity
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating significant antitumor activity .
Study 3: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited a DPPH radical scavenging activity with an IC50 value of 30 µg/mL, suggesting strong antioxidant capacity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate, and what analytical methods validate its purity?
- Methodology : Begin with diazotization of 5-chloro-4-methyl-2-sulphanilic acid under acidic conditions (0–5°C), followed by coupling with diethyl malonate enolate. The enolate is generated using sodium ethoxide in ethanol . Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by HPLC (C18 column, UV detection at 235–254 nm) ensures purity . IR spectroscopy confirms ester (C=O at ~1740 cm⁻¹) and azo (N=N at ~1450 cm⁻¹) functionalities, while ¹H NMR resolves substituent integration .
Q. How does the electronic nature of the sulphophenylazo group influence the reactivity of diethyl malonate in nucleophilic substitutions?
- Methodology : The electron-withdrawing sulfo group (-SO₃H) stabilizes the azo linkage, directing electrophilic attack to the α-carbon of malonate. Reactivity is assessed via Hammett plots by substituting substituents (e.g., Cl, CH₃) and monitoring alkylation rates with alkyl halides. Kinetic studies (GC-MS monitoring) show increased reaction rates with stronger electron-withdrawing groups .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodology : Store at 2–30°C in amber glass under inert gas (N₂/Ar) due to sensitivity to light and moisture. Stability tests via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis reveal degradation products (e.g., hydrolyzed malonic acid) .
Advanced Research Questions
Q. How can conflicting data on the regioselectivity of azo coupling reactions with diethyl malonate be resolved?
- Case Study : Discrepancies in substituent positioning (e.g., para vs. ortho azo attachment) arise from pH-dependent tautomerism. Resolve via pH-controlled synthesis (pH 8–10 for enolate dominance) and 2D NMR (NOESY) to confirm spatial proximity of substituents . Contrast with X-ray crystallography data from analogous azo-malonates .
Q. What mechanistic insights explain the solvent-dependent decarboxylation rates of this compound derivatives?
- Methodology : Monitor decarboxylation (CO₂ evolution via gasometry) in polar aprotic (DMF) vs. protic (EtOH) solvents. DFT calculations (B3LYP/6-31G*) reveal solvent stabilization of transition states. Experimental activation energies correlate with solvent dielectric constants (e.g., faster decarboxylation in DMF: ΔG‡ = 85 kJ/mol vs. 92 kJ/mol in EtOH) .
Q. How does steric hindrance from the 5-chloro-4-methyl group impact enantioselective transformations of this compound?
- Case Study : Use chiral catalysts (e.g., La/Yb-Schiff base complexes) for asymmetric ring-opening of aziridines. Compare enantiomeric excess (ee) via chiral HPLC (e.g., 99% ee achieved with dibenzyl malonates). Steric maps (Molecular Operating Environment software) quantify hindrance at the α-carbon, correlating with reduced ee (e.g., 73% ee for bulkier tert-butyl analogs) .
Key Research Challenges
- Contradictions in Reaction Pathways : reports higher alkylation rates with electron-withdrawing groups, while notes steric limitations in bulkier analogs. Resolve via substituent-specific Hammett studies.
- Analytical Limitations : IR and NMR may fail to distinguish azo regioisomers; use X-ray crystallography or advanced mass spec (HRMS/MSⁿ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
